5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Overview
Description
5-Methyl-4,6,13-triaza-tricyclo[8210*3,8*]trideca-3,5,7-trien-7-oldihydrochloride is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing metathesis reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methyl and aza groups through selective functionalization reactions. This often requires the use of specific reagents and catalysts to ensure regioselectivity and stereoselectivity.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-4,6,13-triaza-tricyclo[8210*3,8*]trideca-3,5,7-trien-7-oldihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.
Industry
In the industrial sector, 5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride is used in the production of advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-ol: This compound is similar but lacks the dihydrochloride salt form.
4,6,13-Triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-ol: This compound is similar but lacks the methyl group.
Uniqueness
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride is unique due to its specific tricyclic structure and the presence of both methyl and aza groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-4,6,13-triazatricyclo[8.2.1.03,8]trideca-3(8),4-dien-7-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-6-12-10-5-8-3-2-7(14-8)4-9(10)11(15)13-6;;/h7-8,14H,2-5H2,1H3,(H,12,13,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMFBNCQATYPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3CCC(C2)N3)C(=O)N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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